5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl-

Analytical Chemistry Quality Control Medicinal Chemistry

5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7) is a partially hydrogenated quinolinone with the molecular formula C₂₄H₂₁NO₂ and a molecular weight of approximately 355.4 g/mol. The compound belongs to the 2-phenyl-4-quinolone chemotype, a privileged scaffold in medicinal chemistry recognized for antimitotic, antimicrobial, and anti-inflammatory activities.

Molecular Formula C24H21NO2
Molecular Weight 355.4 g/mol
CAS No. 54398-79-7
Cat. No. B12892306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl-
CAS54398-79-7
Molecular FormulaC24H21NO2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C
InChIInChI=1S/C24H21NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13H,14-15H2,1-2H3
InChIKeyXRLAPCPYWFYEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6H)-Quinolinone, 4-Benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7): Structural Identity and Chemical Class Placement


5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7) is a partially hydrogenated quinolinone with the molecular formula C₂₄H₂₁NO₂ and a molecular weight of approximately 355.4 g/mol . The compound belongs to the 2-phenyl-4-quinolone chemotype, a privileged scaffold in medicinal chemistry recognized for antimitotic, antimicrobial, and anti-inflammatory activities [1]. It features a 6,8-dihydroquinolin-5(6H)-one core distinguished by a C4–C4a double bond, a 4-benzoyl substituent, a 2-phenyl group, and geminal dimethyl substitution at the 7-position. This specific unsaturation pattern places it structurally between fully aromatic 4-quinolones and fully saturated tetrahydroquinolinones, imparting distinct physicochemical and spectroscopic properties that are relevant for analytical differentiation, synthetic utility, and structure–activity relationship (SAR) exploration.

Why 5(6H)-Quinolinone, 4-Benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- Cannot Be Replaced by Generic 2-Phenyl-4-quinolones or Tetrahydro Analogs


The 2-phenyl-4-quinolone chemotype encompasses multiple subclasses—fully aromatic 4-quinolones, partially saturated dihydroquinolinones (such as CAS 54398-79-7), and fully saturated tetrahydroquinolinones (such as CAS 54398-78-6)—that are not functionally interchangeable [1]. The 6,8-dihydroquinolin-5(6H)-one core of the target compound bears a unique C4–C4a double bond that is absent in the tetrahydro analog, altering the electronic conjugation between the 4-benzoyl group and the enaminone system. Mass spectrometric studies have demonstrated that the position of the gem-dimethyl group (7,7- vs. 6,6-) and the ring saturation state produce dramatically different fragmentation patterns under both electron ionization and electrospray ionization conditions [2]. These structural differences translate into divergent chemical reactivity profiles (e.g., susceptibility to oxidation, electrophilic substitution regiochemistry), differential chromatographic retention, and distinct pharmacophoric geometries that can critically affect target engagement in biological assays. A procurement specification that ignores these distinctions risks selecting a compound with unintended reactivity, incompatible spectroscopic handles, or misassigned biological activity.

Quantitative Differentiation Evidence for 5(6H)-Quinolinone, 4-Benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7)


Ring Saturation State Differentiation: Molecular Weight and Elemental Composition vs. Tetrahydro Analog (CAS 54398-78-6)

The target compound (CAS 54398-79-7) is the 6,8-dihydro derivative, containing two fewer hydrogen atoms than its tetrahydro analog (CAS 54398-78-6). This difference is quantifiable by exact mass and elemental analysis, providing a definitive identity check that prevents mis-shipment or misidentification during procurement [1].

Analytical Chemistry Quality Control Medicinal Chemistry

Mass Spectrometric Fragmentation Signature: Retro-Diels-Alder (RDA) Ion Abundance Distinguishes 7,7-Dimethyl from 6,6-Dimethyl Isomers

In a systematic EI-MS and ESI-MS study of isomeric 2-aryl-dimethyltetrahydro-5-quinolinones, Set II isomers (7,7-dimethyl series, which includes the target compound) consistently produced significantly higher retro-Diels-Alder (RDA) product ion abundance compared to Set I isomers (6,6-dimethyl series) [1]. Under EI conditions, Set I isomers exhibited less stable molecular ions and generated abundant fragment ions including [M–CH₃]⁺, [M–CO]⁺•, and [M–HCO]⁺ that were comparatively suppressed in Set II isomers. Under ESI conditions, Set II isomers showed predominant RDA product ions and specific loss of H₂O, whereas Set I isomers preferentially lost CH₃ radical, CH₄, and C₂H₆.

Mass Spectrometry Isomer Differentiation Structural Elucidation

Chromatographic Lipophilicity Differentiation: Computed logP of the 6,8-Dihydro Core vs. Tetrahydro Analog

The presence of the C4–C4a double bond in the target compound reduces the computed XLogP3-AA value relative to the fully saturated tetrahydro analog (CAS 54398-78-6), reflecting altered hydrogen-bonding capacity and polar surface area [1]. Although experimentally measured logP values for this specific compound are not publicly reported, the computed difference is structurally consistent with the removal of one sp³ center and introduction of sp² character at the ring junction.

Lipophilicity Chromatography ADME Prediction

Synthetic Utility as a 4-Benzoyl Dihydroquinolinone Intermediate: Versatile Functionalization vs. Fully Aromatic 4-Quinolones

The 6,8-dihydroquinolin-5(6H)-one core of the target compound retains an enaminone-like reactivity at the C5 carbonyl and C6–C7 positions while presenting a 4-benzoyl group for further derivatization. This dual reactivity is not available in fully aromatic 2-phenyl-4-quinolones, where the aromatic system eliminates enaminone-type nucleophilic addition pathways. Vendor datasheets describe this compound as a building block for synthesizing more complex quinoline derivatives with applications including antileishmanial agent development . The gem-dimethyl group at C7 further blocks metabolic oxidation at that position, a feature that has been exploited in related quinolinone drug design to improve metabolic stability [1].

Organic Synthesis Building Block SAR Exploration

Recommended Application Scenarios for 5(6H)-Quinolinone, 4-Benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7)


Analytical Reference Standard for LC-MS/MS Method Development and Isomer-Specific Quantitation

The definitive 2.0 Da mass offset relative to the tetrahydro analog (CAS 54398-78-6) and the characteristic RDA fragmentation signature that distinguishes 7,7-dimethyl from 6,6-dimethyl isomers make this compound an ideal reference standard for developing selective LC-MS/MS or GC-MS methods [1]. Laboratories analyzing complex mixtures containing quinolinone-derived pharmaceuticals, metabolites, or synthetic intermediates can use this compound to validate chromatographic resolution of dihydro vs. tetrahydro species and to calibrate RDA ion ratios for isomer assignment .

Scaffold for Medicinal Chemistry SAR Exploration of Non-Aromatic Quinolinone Chemical Space

The 6,8-dihydroquinolin-5(6H)-one core provides enaminone reactivity at the C5 carbonyl and allylic positions at C6/C8 that are absent in the more commonly explored fully aromatic 2-phenyl-4-quinolone series (e.g., CHM-1 and its analogs) [1]. This compound can serve as a starting material for focused library synthesis targeting novel antimitotic or antimicrobial chemotypes, where the gem-dimethyl group at C7 provides a metabolically stable anchor point and the 4-benzoyl group offers a handle for further condensation or reduction chemistry .

Process Chemistry Intermediate for Antileishmanial Agent Synthesis

Vendor application notes identify quinoline derivatives of this structural class as intermediates for manufacturing antileishmanial agents [1]. The 4-benzoyl substituent can be elaborated into heterocyclic systems known to target Leishmania donovani, while the dihydro core can be aromatized in a late-stage oxidation to yield the fully aromatic 4-quinolone pharmacophore. Procuring this specific dihydro intermediate—rather than the tetrahydro or aromatic analog—enables a controlled oxidation step that can be optimized for yield and purity in the final API synthesis route.

DFT Computational Chemistry Benchmarking of Gem-Dimethyl Positional Effects on Molecular Stability

The mass spectrometric differentiation study by Kumar et al. (2011) demonstrated that DFT calculations successfully corroborated the fragmentation pathways observed for 7,7-dimethyl vs. 6,6-dimethyl isomers [1]. This compound, as a member of the Set II (7,7-dimethyl) series, can serve as a computational benchmark for evaluating the impact of gem-dimethyl placement on molecular ion stability, RDA energetics, and tautomeric preferences in quinolinone systems. The availability of experimental EI/ESI-MS data provides a validated reference point for calibrating DFT functionals applied to related heterocyclic systems.

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